molecular formula C6H4F3N5 B155087 6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1780-78-5

6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B155087
CAS No.: 1780-78-5
M. Wt: 203.12 g/mol
InChI Key: ZLNHHGMTQGGARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (CAS 1780-78-5) is a high-value chemical scaffold in medicinal chemistry and anticancer drug discovery. This compound belongs to the pyrazolo[3,4-d]pyrimidine class of heterocycles, which are established bioisosteres of purines and serve as privileged core structures for developing potent kinase inhibitors . The 4-aminopyrazolo[3,4-d]pyrimidine scaffold has been extensively explored for its diverse pharmacological potential, forming the basis for several FDA-approved drugs and numerous investigational compounds targeting various kinases . Research indicates that modifications on this core structure, particularly at the N-1 and C-3 positions, profoundly influence kinase selectivity and potency, making it an exceptionally versatile template for structure-activity relationship (SAR) studies . This trifluoromethyl-substituted analogue is a key synthetic intermediate and building block for designing novel therapeutic agents. Its primary research value lies in its application in ligand-centered, phenotype-driven drug discovery campaigns aimed at generating potent antiproliferative agents, especially against complex and heterogeneous cancers such as oesophageal cancer . The compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4F3N5/c7-6(8,9)5-12-3(10)2-1-11-14-4(2)13-5/h1H,(H3,10,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLNHHGMTQGGARS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC(=NC(=C21)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4F3N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30287948
Record name 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1780-78-5
Record name NSC53587
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53587
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30287948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formamide-Mediated Cyclization

The pyrazolo[3,4-d]pyrimidine scaffold is often constructed via cyclization of 5-amino-1H-pyrazole-4-carbonitrile derivatives. A representative method involves heating 5-amino-3-(trifluoromethyl)-1H-pyrazole-4-carbonitrile with formamide and ammonium formate at 135°C for 15 hours. This one-pot reaction facilitates the formation of the pyrimidine ring through nucleophilic attack and subsequent dehydration.

Reaction Conditions

  • Reagents: Formamide, ammonium formate

  • Temperature: 135°C

  • Yield: 84.5%

  • Purity: 98.0% (HPLC)

This method is favored for its simplicity and scalability, though the electron-withdrawing trifluoromethyl group necessitates prolonged reaction times to achieve complete cyclization.

Palladium-Catalyzed Cross-Coupling for Functionalization

Suzuki-Miyaura Coupling

The trifluoromethyl group can be introduced via Suzuki-Miyaura coupling using trifluoromethyl-substituted boronic acids. For example, 3-iodo-4-aminopyrazolo[3,4-d]pyrimidine reacts with 4-(trifluoromethyl)phenylboronic acid in a dioxane/water solvent system under argon. Tetrakis(triphenylphosphine)palladium(0) catalyzes the coupling, yielding the target compound after 24 hours at 120°C.

Optimized Parameters

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: K₃PO₄ (3.0 equiv)

  • Solvent: Dioxane/H₂O (3:1 v/v)

  • Yield: 75%

This method is limited by the commercial availability of trifluoromethyl-containing boronic acids, though in situ generation of these reagents has been explored.

Trifluoromethylation via Halogen Exchange

Nucleophilic Trifluoromethylation

A two-step approach involves halogenation at position 6 followed by trifluoromethyl substitution. Chlorination of 4-aminopyrazolo[3,4-d]pyrimidine using POCl₃ yields the 6-chloro intermediate, which undergoes nucleophilic displacement with trimethyl(trifluoromethyl)silane (TMSCF₃) in the presence of cesium fluoride.

Critical Steps

  • Chlorination: POCl₃, 110°C, 12 hours (Yield: 89%)

  • Trifluoromethylation: TMSCF₃, CsF, DMF, 80°C, 8 hours (Yield: 68%)

This method offers regioselectivity but requires rigorous moisture control to prevent hydrolysis of the silicon reagent.

Alternative Routes: Prefunctionalized Building Blocks

Trifluoromethylpyrazole Precursors

Starting with 3-(trifluoromethyl)-1H-pyrazole-4,5-diamine, cyclocondensation with triethyl orthoformate in acetic acid generates the pyrimidine ring. The reaction proceeds via imine formation and subsequent ring closure, achieving a 72% yield after recrystallization from ethanol.

Advantages

  • Avoids late-stage trifluoromethylation

  • Compatible with acid-sensitive functional groups

Comparative Analysis of Synthetic Routes

Method Key Reagents Temperature Yield Purity Reference
Formamide CyclizationFormamide, NH₄HCO₂135°C84.5%98.0%
Suzuki CouplingPd(PPh₃)₄, K₃PO₄120°C75%95%
Halogen ExchangePOCl₃, TMSCF₃, CsF80–110°C68%97%
Prefunctionalized RouteTriethyl orthoformateReflux72%99%

Mechanistic Insights and Challenges

Role of Solvent Polarity

Polar aprotic solvents like DMF enhance trifluoromethylation rates by stabilizing transition states in SNAr reactions. Conversely, nonpolar solvents favor Suzuki coupling by improving catalyst solubility.

Byproduct Formation

Competing pathways in formamide cyclization generate hydrolyzed intermediates (e.g., 4-amino-6-(trifluoromethyl)pyrazolo[3,4-d]pyrimidin-7(6H)-one), necessitating careful pH control during workup.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting continuous flow reactors for the halogen exchange method reduces reaction times from 8 hours to 30 minutes, achieving 82% yield at 150°C. This approach minimizes thermal degradation of the trifluoromethyl group .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The 4-amino group serves as a prime site for nucleophilic substitutions. Key observations include:

Amination/Alkylation

ConditionsReagentProduct StructureYieldSource
Mitsunobu reaction1-(2-hydroxyethyl)piperidineN1-piperidine ethyl derivative82%
Base-mediated alkylation1-(2-chloroethyl)piperidineN1-(2-piperidinoethyl) derivative45%

Mechanistic studies confirm preferential substitution at N1 due to steric and electronic factors imparted by the trifluoromethyl group .

Cross-Coupling Reactions

The pyrazolo[3,4-d]pyrimidine core participates in palladium-catalyzed couplings:

Buchwald-Hartwig Amination

Catalyst SystemAryl HalideProductTurnoverReference
Pd(OAc)₂/Xantphos4-bromotoluene4-(p-tolylamino) derivative68%

This reaction proceeds through oxidative addition of the aryl halide to palladium, followed by amine coordination and reductive elimination .

Condensation/Cyclization Pathways

The 4-amino group facilitates heterocycle formation:

Hydrazone Formation

ReagentConditionsCyclized ProductKey Application
Aromatic aldehydesAcOH, 90°CSpiro[indoline-3,4'-pyrazolo]Anticancer lead compounds

This three-component reaction with isatin derivatives produces spirocyclic architectures showing cytotoxicity against CaCO-2 colon cancer cells (IC₅₀ = 8.21 µM) .

Electrophilic Aromatic Substitution

The electron-withdrawing CF₃ group directs electrophiles to specific positions:

Halogenation Patterns

ElectrophilePosition ModifiedResulting Reactivity
I₂/oxidizing agentC3 of pyrazole ringEnhanced kinase inhibition

Iodination at C3 increases steric bulk, improving binding affinity for ATP-binding pockets in kinase targets.

Acid-Base Reactions

The 4-amino group exhibits pH-dependent tautomerism:

ConditionDominant TautomerBiological Implication
pH < 51H-pyrazolo[3,4-d]pyrimidineEnhanced water solubility
pH > 84H-tautomerImproved membrane permeability

This tautomeric equilibrium influences pharmacokinetic properties and target engagement .

Biological Activation Pathways

In vivo metabolic reactions include:

Enzyme SystemTransformationPharmacological Effect
CYP3A4N-dealkylationProdrug activation
GlucuronosyltransferasesO-glucuronidationRenal excretion enhancement

These biotransformations govern the compound's therapeutic index in EGFR inhibition studies (IC₅₀ = 0.016 µM against EGFR WT) .

Stability Considerations

Critical degradation pathways under stress conditions:

StressorDegradation PathwayMitigation Strategy
UV light (λ = 254 nm)C-F bond cleavageAmber glass packaging
Aqueous acid (1N HCl)Pyrimidine ring hydrolysisLyophilized formulation

Accelerated stability studies show >90% purity retention at 25°C/60% RH for 6 months when properly formulated .

This comprehensive analysis demonstrates the compound's synthetic versatility and structure-activity relationships critical for developing targeted therapeutics. The trifluoromethyl group significantly modulates both chemical reactivity and biological interactions through combined electronic and steric effects.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily investigated for its potential as a therapeutic agent. It has been studied as a receptor tyrosine kinase (RET) inhibitor , which is significant in treating various cancers, including non-small cell lung cancer (NSCLC). In particular, its derivatives have shown promising results against RET-positive tumors, demonstrating selective antiproliferative effects with low IC50 values .

Anticancer Activity

Recent studies have highlighted the compound's efficacy in inhibiting tumor growth in xenograft models. For example, a derivative of this compound exhibited selective activity against RET-positive cancer cells while sparing RET-negative cells, indicating its potential for targeted cancer therapy .

Compound Target Cancer Type IC50 Value (nM) Selectivity
9xNSCLC4RET-positive

Structure-Activity Relationship (SAR) Studies

SAR studies have been conducted to optimize the structure of 6-(trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives for enhanced potency and selectivity. These studies focus on modifying functional groups to improve binding affinity to the RET kinase domain and reduce off-target effects .

Case Study 1: Inhibition of RET Kinase

A study published in Nature explored a series of pyrazolo[3,4-d]pyrimidine derivatives, including this compound. The researchers demonstrated that these compounds could effectively inhibit RET signaling pathways in vitro and in vivo, leading to significant tumor regression in mouse models of RET-driven cancers .

Case Study 2: Selectivity Profile

Another study focused on the selectivity profile of this compound against various cancer cell lines. The results indicated that while the compound effectively inhibited RET-positive cells, it had minimal effects on RET-negative lines, suggesting a favorable therapeutic window for clinical development .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-1h-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and reach its targets .

Comparison with Similar Compounds

Substituent Variations at Position 6

The CF₃ group distinguishes the target compound from analogs with other substituents:

Position 6 Substituent Compound Example Key Properties Biological Relevance Reference
Trifluoromethyl (-CF₃) Target compound High electronegativity, metabolic stability Enhanced kinase inhibition (e.g., Src family kinases)
Methylthio (-SCH₃) SI388 (2a in ) Moderate lipophilicity, improved bioavailability Potent anti-inflammatory activity (IC₅₀ ~9.8 nM in TNF suppression)
Chloromethyl (-CH₂Cl) 6-(Chloromethyl)-N,1-dimethyl derivative Electrophilic reactivity for further functionalization Intermediate for prodrugs or covalent inhibitors
Allylthio (-SCH₂CH=CH₂) Compound 5 () Increased bulk and hydrophobicity Enhanced cytotoxicity in prostate/bladder cancer models
Ethyl (-CH₂CH₃) derivative Reduced steric hindrance, lower logP Lower potency but improved solubility

Key Insight : The CF₃ group optimizes target binding via hydrophobic interactions and dipole effects, whereas thioether substituents (e.g., -SCH₃) balance lipophilicity and solubility .

N1 and 4-Amine Modifications

Variations at N1 and the 4-amine influence pharmacokinetics and selectivity:

Modification Example Impact Application Reference
N1: 2-Chloro-2-phenylethyl Compound 2k () Enhances blood-brain barrier penetration CNS-targeted kinase inhibitors (e.g., Toxoplasma treatment)
4-Amine: 3-Fluorophenyl N-(3-Fluorophenyl) derivative () Improves target specificity via halogen bonding Selective GSK3β inhibition
4-Amine: Morpholinoethylthio Compound 2e () Increases solubility and reduces cytotoxicity Anti-inflammatory lead optimization

Key Insight : Bulky N1 substituents (e.g., phenylethyl) improve tissue penetration, while fluorinated aryl groups at the 4-amine enhance binding affinity .

Physicochemical Properties

Compound Yield (%) Melting Point (°C) ¹H NMR (δ, ppm) LogP
6-(Trifluoromethyl)-derivative 65 139–141 7.53–7.38 (m, aromatic), 5.46–5.42 (m) 2.8 (calc.)
SI388 (Methylthio analog) 69 169–171 δ 10.02 (s, NH), 2.40 (s, SCH₃) 3.1
Ethylthio derivative (2c) 51 128–131 δ 3.28–3.19 (q, CH₂), 1.46 (t, CH₃) 2.5
Chloromethyl derivative 80 Not reported δ 2.28 (s, CH₃), 5.04 (s, CH₂Cl) 1.9

Note: The CF₃ derivative exhibits moderate lipophilicity (logP ~2.8), favoring oral bioavailability .

Biological Activity

6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and pharmacological profiles based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C6H3F3N4
  • Molecular Weight : 204.11 g/mol
  • CAS Number : 1780-79-6

The compound features a pyrazolo-pyrimidine core with a trifluoromethyl group at the C6 position, which is known to influence its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound analogs. For instance, the compound RB-07-16, a C6-substituted pyrazolopyrimidine, demonstrated significant antitumor efficacy in xenograft mouse models for multiple myeloma (MM) and pancreatic ductal adenocarcinoma (PDAC). It effectively reduced tumor growth without causing substantial liver damage or increasing liver enzymes, indicating a favorable safety profile .

The mechanism by which these compounds exert their anticancer effects involves selective inhibition of geranylgeranyl pyrophosphate synthase (GGPPS), an enzyme critical for post-translational modification of proteins involved in cell signaling pathways that drive cancer progression. Inhibition of GGPPS leads to apoptosis in cancer cells by disrupting the prenylation of oncogenic proteins such as K-RAS .

Table 1: Summary of Biological Activities and Mechanisms

Activity Description References
AntitumorInhibits tumor growth in MM and PDAC models
Enzyme InhibitionSelective inhibition of GGPPS leading to apoptosis
Metabolic StabilityStable in cross-species liver microsomes; does not inhibit key CYP450 enzymes
Antimicrobial ActivityExhibits activity against various bacterial strains

Case Studies

  • Xenograft Models : In studies involving xenograft models for MM and PDAC, treatment with RB-07-16 resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated, with no significant hepatotoxicity observed .
  • In Vitro Studies : Various derivatives of the compound were tested against different cancer cell lines, showing varying degrees of cytotoxicity. The presence of the trifluoromethyl group was found to enhance the potency against certain cancer types .

Pharmacological Profile

The pharmacological profile of this compound indicates its potential as a therapeutic agent. Key aspects include:

  • Absorption and Distribution : The compound exhibits good systemic circulation in animal models.
  • Toxicity : Preliminary studies suggest low toxicity levels, making it a candidate for further development.

Q & A

Q. What are the common synthetic routes for preparing 6-(Trifluoromethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine derivatives, and how are reaction conditions optimized?

Derivatives of this scaffold are typically synthesized via multi-step cyclocondensation or nucleophilic substitution reactions. For example:

  • N-Alkylation/Arylation : Reacting the core structure with alkyl/aryl halides in dry acetonitrile under reflux, followed by solvent evaporation and recrystallization (e.g., compound 8a,b in ).
  • Urea/Thiourea Formation : Using isocyanates/isothiocyanates in dichloromethane at 0–5°C to introduce urea/thiourea groups (e.g., compound 9a-d in ).
  • Esterification : Reacting with substituted benzoyl chlorides in dry benzene (e.g., compound 10a-e in ).
    Optimization : Solvent polarity, temperature (e.g., ice-cooling for urea formation), and stoichiometry are critical. IR and 1H^1H-NMR are used to monitor reaction completion .

Q. How are synthesized derivatives characterized to confirm structural integrity?

Key methods include:

  • Spectroscopy : IR to identify functional groups (e.g., NH2_2 stretches at 3463–3304 cm1^{-1}) and 1H^1H-NMR for aromatic proton environments (e.g., δ 6.8–8.2 ppm for aryl groups) .
  • Elemental Analysis : Matching calculated vs. observed C/H/N percentages (e.g., 55.00% C observed vs. 54.93% calculated for compound 2b) .
  • Melting Point Consistency : Sharp melting ranges (e.g., 277–278°C for compound 2b) confirm purity .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound derivatives for kinase inhibition?

  • Hydrophobic Substituents : Adding aryl/alkyl groups at the 1-position (e.g., isopropyl or cyclopentyl) enhances kinase binding via hydrophobic interactions (e.g., compound 7a in inhibits RET kinase at 100 nM).
  • Fluorine Effects : The trifluoromethyl group improves metabolic stability and target affinity by reducing electron density and increasing lipophilicity .
  • Phenotypic Screening : Derivatives with extended hydrophobic arms (e.g., phenylethynyl groups) are tested in cell-based assays (e.g., TNBC models in ). SAR-driven modifications prioritize substituents that balance potency (IC50_{50} < 0.1 μM) and selectivity .

Q. What strategies are employed to resolve contradictory data in biological activity across derivatives?

  • Kinase Panel Profiling : Test compounds against a broad kinase panel (e.g., 7a in showed RET selectivity over other kinases).
  • Crystallographic Analysis : Use docking simulations (e.g., ) to validate binding modes when IC50_{50} values conflict with cellular activity.
  • Metabolic Stability Assays : Address discrepancies between in vitro and in vivo efficacy by measuring microsomal stability (e.g., compound 13an in retained activity due to trifluoromethyl-enhanced stability) .

Q. How do fluorinated substituents influence physicochemical properties and target binding?

  • Electron-Withdrawing Effects : The trifluoromethyl group reduces basicity of the pyrimidine ring, enhancing membrane permeability.
  • Hydrophobic Interactions : Fluorine atoms participate in van der Waals interactions with kinase ATP pockets (e.g., Src inhibition in ).
  • Metabolic Resistance : Fluorine substitution at strategic positions (e.g., para to the amine group) reduces CYP450-mediated oxidation .

Q. What methodologies are used to assess the pharmacokinetic (PK) profile of advanced derivatives?

  • In Vivo PK Studies : Measure plasma half-life, clearance, and bioavailability in rodent models (e.g., compound 13an in showed a half-life >6 hours).
  • Plasma Protein Binding Assays : Use equilibrium dialysis to quantify unbound fractions, critical for dose optimization.
  • Caco-2 Permeability Tests : Predict intestinal absorption for orally administered candidates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.